

# (S)-1-(2,5-Dibromophenyl)ethanol: Structural Analysis & Application Guide

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## Compound of Interest

Compound Name:	(1S)-1-(2,5-dibromophenyl)ethan-1-ol
CAS No.:	2227896-22-0
Cat. No.:	B6157613

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## Executive Summary

(S)-1-(2,5-dibromophenyl)ethanol (CAS: 2227896-22-0) is a chiral secondary alcohol featuring a highly functionalizable 2,5-dibromoaryl core. Its primary utility lies in its role as a chiral scaffold for drug development. The molecule offers two distinct "handles" for chemical modification:<sup>[1][2]</sup>

- **Chiral Center (C1):** A pre-installed stereocenter that eliminates the need for late-stage resolution.
- **Orthogonal Halogens:** The bromine atoms at positions 2 and 5 possess different electronic and steric environments, allowing for site-selective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This guide details the physicochemical properties, enantioselective synthesis, and analytical protocols required to utilize this compound in pharmaceutical workflows.

## Chemical Identity & Structure

The 2,5-dibromo substitution pattern creates a unique steric environment. The ortho-bromine (C2) imposes significant torsion on the ethanol side chain, influencing both the stability of the chiral center and the selectivity of downstream reactions.

Property	Detail
Chemical Name	(S)-1-(2,5-dibromophenyl)ethanol
CAS Number	2227896-22-0 (S-isomer) (Ref: 2227805-52-7 for R-isomer)
Molecular Formula	C <sub>8</sub> H <sub>8</sub> Br <sub>2</sub> O
Molecular Weight	279.96 g/mol
Chiral Center	(S)-Configuration at C1 (Benzylic position)
SMILES	<chem>CC1=C(Br)C=CC(Br)=C1</chem>
Appearance	White to off-white crystalline solid (typically)

## Structural Visualization

The (S)-configuration typically directs the hydroxyl group "out" of the plane when drawn in standard 2D representation with the phenyl ring flat. The ortho-bromine provides steric bulk that can prevent racemization but also hinders nucleophilic attacks at the benzylic carbon during substitution reactions.

## Physicochemical Properties

Note: Specific experimental values for the pure (S)-enantiomer are often proprietary. The values below represent high-confidence estimates based on the racemate and close structural analogs (e.g., 2-bromo-1-phenylethanol).

Parameter	Value / Characteristic	Comment
Melting Point	56–60 °C (Estimated)	Racemates often melt lower; pure enantiomers may crystallize differently.
Boiling Point	>280 °C (dec.)	High MW and H-bonding capability suggest high BP.
Solubility	Soluble in MeOH, EtOH, DMSO, DCM.	Poorly soluble in water; requires organic co-solvent.
pKa	~14.5 (Alcoholic proton)	Typical for benzylic alcohols; slightly more acidic due to electron-withdrawing Br.
Optical Rotation	$[\alpha]_D \approx -40^\circ$ to $-50^\circ$ (c=1, MeOH)	Direction (-) is typical for (S)-isomers of this class, but solvent dependent.

## Synthesis & Manufacturing

The synthesis of enantiopure (S)-1-(2,5-dibromophenyl)ethanol is most efficiently achieved via Asymmetric Transfer Hydrogenation (ATH) or Biocatalytic Reduction. Traditional resolution of the racemate is inefficient (max 50% yield).

### Method A: Biocatalytic Reduction (Green Chemistry)

This method uses Ketoreductases (KREDs) to reduce the prochiral ketone. It is preferred for scale-up due to mild conditions and >99% ee.

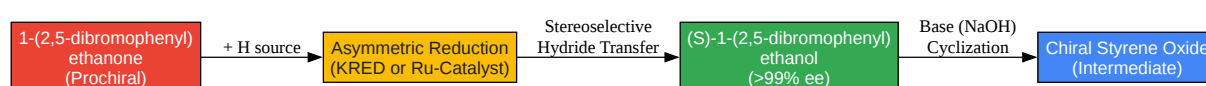
- Substrate: 1-(2,5-dibromophenyl)ethanone.
- Catalyst: NADPH-dependent KRED (e.g., from *Lactobacillus* or engineered variants).
- Cofactor Recycling: Isopropanol (hydrogen donor) with an alcohol dehydrogenase (ADH) or Glucose/GDH system.

### Method B: Chemical Asymmetric Hydrogenation

Uses Ruthenium-based catalysts (Noyori type) for transfer hydrogenation.

- Catalyst: RuCl.
- Hydrogen Source: Formic acid/Triethylamine azeotrope.
- Conditions: 25–40°C, 12–24 hours.

## Synthesis Workflow Diagram



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Caption: Conversion of prochiral ketone to the target (S)-alcohol, followed by potential activation to the epoxide.

## Applications in Drug Development

The (S)-1-(2,5-dibromophenyl)ethanol moiety serves as a versatile building block.

### Gateway to Chiral Epoxides

Treatment of the alcohol with a base (after activating the hydroxyl group, e.g., via mesylation, or direct cyclization if a leaving group is present) yields the corresponding chiral styrene oxide.

- Utility: These epoxides are precursors to beta-blockers (ethanolamines) andazole antifungals. The (S)-epoxide typically yields (R)-ethanolamines upon ring opening with amines (inversion of configuration).

## Site-Selective Cross-Coupling (The "Halogen Dance")

The 2,5-dibromo pattern allows for sequential functionalization.

- C5-Bromine: Sterically accessible. Reacts first in palladium-catalyzed couplings (Suzuki, Sonogashira) under mild conditions.

- C2-Bromine: Sterically hindered by the ethanol chain. Reacts second or requires forcing conditions/specialized ligands (e.g., Buchwald ligands).
- Application: This allows the construction of non-symmetric biaryl scaffolds common in kinase inhibitors.

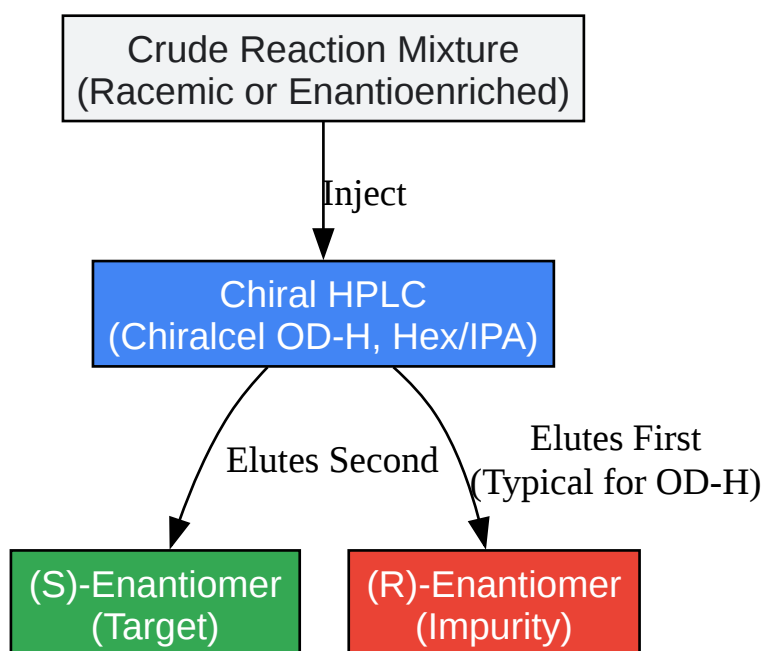
## Analytical Protocols: Chiral HPLC

Ensuring enantiomeric purity is critical. The following method is recommended for separating the (S) and (R) enantiomers.

### Method Development Strategy

- Column: Polysaccharide-based chiral stationary phases (CSPs) are most effective.
  - Primary Choice: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).
  - Alternative: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).
- Mobile Phase: Normal phase is standard.
  - Hexane : Isopropanol (90:10 to 95:5).
  - Note: The dibromo substitution increases lipophilicity; lower alcohol content may be needed for retention.
- Detection: UV at 220 nm (absorption of the brominated aromatic ring).

## Analytical Workflow Diagram



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Caption: Typical elution order on Cellulose-based columns (OD-H); confirmation with pure standards is required.

## Safety & Handling (SDS Summary)

As a halogenated aromatic alcohol, standard laboratory safety protocols apply.

- Hazards:
  - H315: Causes skin irritation.
  - H319: Causes serious eye irritation.
  - H335: May cause respiratory irritation.
- Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The benzylic alcohol can be sensitive to oxidation over long periods.
- Disposal: Halogenated organic waste streams. Do not mix with general organic waste if incineration protocols differ for halogens.

## References

- ResearchGate. (2022). Enantioselective reduction of bromo-acetophenone derivatives. Retrieved from [[Link](#)]
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